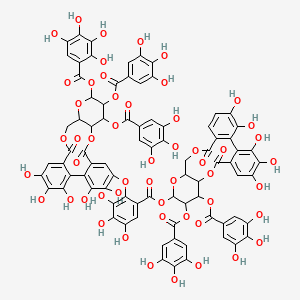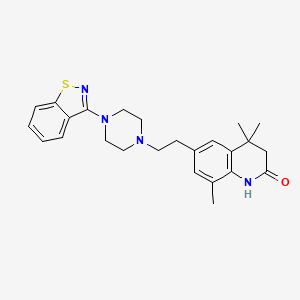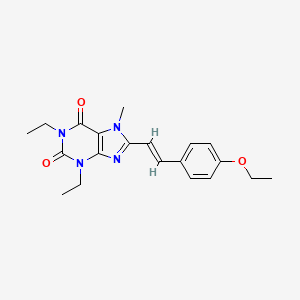
Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its long dodecyl chain, multiple amino groups, and a sulfonic acid group, making it a versatile molecule in both chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt typically involves multi-step organic synthesis. The process begins with the preparation of the dodecylamine precursor, which is then reacted with ethylene diamine to introduce the ethylamino groups. Subsequent steps involve the introduction of the butanoic acid moiety and the sulfonation to add the sulfonic acid group. The final step is the neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products. Purification steps, including crystallization and filtration, are crucial to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in aqueous solutions. It is also employed in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for transporting therapeutic agents into cells.
Medicine
Medically, the compound is investigated for its antimicrobial properties. The presence of the sulfonic acid group enhances its ability to disrupt microbial cell walls, making it a potential candidate for new antimicrobial drugs.
Industry
Industrially, it is used in the formulation of detergents and cleaning agents. Its surfactant properties help in the emulsification of oils and the removal of dirt and grime.
Mecanismo De Acción
The mechanism by which Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt exerts its effects is primarily through its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. The sulfonic acid group can interact with membrane proteins, altering their function and leading to cell lysis in the case of microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
Lauryl sulfate: Another surfactant with a long alkyl chain and a sulfate group.
Cetyltrimethylammonium bromide (CTAB): A surfactant with a long alkyl chain and a quaternary ammonium group.
Sodium dodecylbenzenesulfonate: A surfactant with a long alkyl chain and a sulfonic acid group attached to a benzene ring.
Uniqueness
What sets Butanoic acid, 4-((2-((2-(dodecylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, disodium salt apart is its combination of multiple amino groups and a sulfonic acid group, which provides unique chemical reactivity and biological interactions. This makes it more versatile compared to other surfactants that typically have simpler structures.
Propiedades
Número CAS |
71701-07-0 |
|---|---|
Fórmula molecular |
C20H39N3Na2O6S |
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
disodium;4-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C20H41N3O6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-19(24)17-18(20(25)26)30(27,28)29;;/h18,21-22H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
JIIQNVPLTODSGV-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCNCCNCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


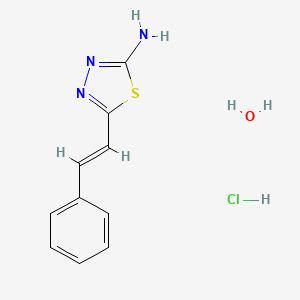
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
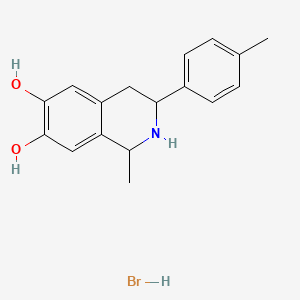
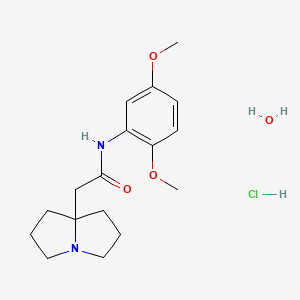
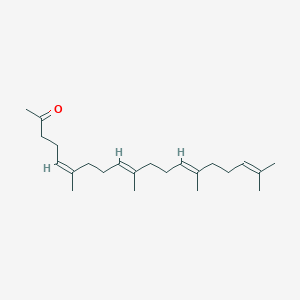

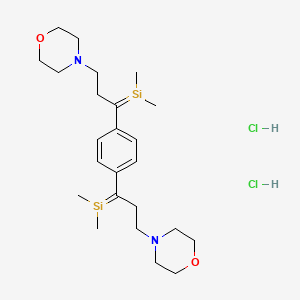
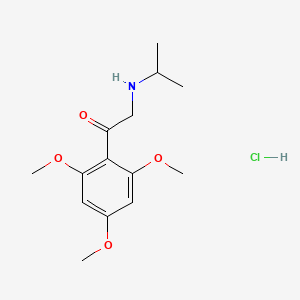
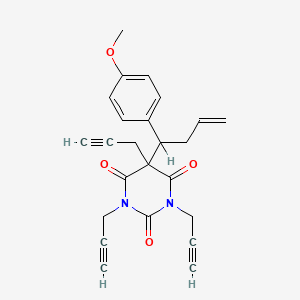
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
